1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carbonitrile is a heterocyclic compound characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3, and a nitrile group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carbonitrile typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced isoindoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include a wide range of substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo electrophilic and nucleophilic substitution reactions allows it to interact with a wide range of biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid: Similar in structure but with a carboxylic acid group at position 5 instead of a nitrile group.
2,2’-Oxybis(1,3-dihydro-1,3-dioxo-2H-isoindole-5,2-diyl)bis[(S)-4-methylpentanoic acid]: A more complex derivative with additional functional groups and a different substitution pattern.
Uniqueness
The presence of the nitrile group at position 4 allows for unique interactions and reactions that are not possible with other similar compounds .
Properties
CAS No. |
773-71-7 |
---|---|
Molecular Formula |
C9H4N2O2 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
1,3-dioxoisoindole-4-carbonitrile |
InChI |
InChI=1S/C9H4N2O2/c10-4-5-2-1-3-6-7(5)9(13)11-8(6)12/h1-3H,(H,11,12,13) |
InChI Key |
OXXNNGQRVFMKLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)NC2=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.